molecular formula C10H15NO2 B15310415 2-Amino-2-(3-ethoxyphenyl)ethan-1-ol

2-Amino-2-(3-ethoxyphenyl)ethan-1-ol

Cat. No.: B15310415
M. Wt: 181.23 g/mol
InChI Key: DGOPDFBZADJZOC-UHFFFAOYSA-N
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Description

2-Amino-2-(3-ethoxyphenyl)ethan-1-ol is a substituted ethanolamine derivative featuring an amino group and a hydroxyl group attached to adjacent carbons of an ethane backbone, with a 3-ethoxyphenyl substituent at the second carbon. This compound belongs to a broader class of β-amino alcohols, which are characterized by their dual functional groups (amine and alcohol) and diverse pharmacological and synthetic applications. The systematic name reflects its IUPAC substitutive nomenclature, where the phenyl ring is modified with an ethoxy group at the para position.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-2-(3-ethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-2-13-9-5-3-4-8(6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3

InChI Key

DGOPDFBZADJZOC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-ethoxyphenyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-ethoxybenzaldehyde with nitromethane to form 3-ethoxy-β-nitrostyrene. This intermediate is then reduced using hydrogenation or other reducing agents to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-ethoxybenzaldehyde, while substitution reactions can produce various derivatives with modified functional groups .

Scientific Research Applications

2-Amino-2-(3-ethoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Steric and stereochemical effects : Enantiomers like the (R)- and (S)-configurations (e.g., in fluorinated derivatives) may exhibit distinct biological activities or crystallization behaviors .

Physicochemical Properties

Comparative data for select analogues:

Compound Name Melting Point (°C) Density (g/cm³) pKa (Predicted) Boiling Point (°C)
2-Amino-2-(2-bromophenyl)ethan-1-ol N/A 1.539 12.34 341.6
2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone 203–205 N/A N/A N/A
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol N/A N/A N/A N/A

Key Trends :

  • Halogenation effects: Bromine substitution (e.g., 2-bromo derivative) increases molecular weight and density compared to non-halogenated analogues .
  • Thermal stability: Ethylamino-ketone derivatives (e.g., 2-(ethylamino)-1-(3-hydroxyphenyl)ethanone) exhibit higher melting points (~203–205°C), likely due to hydrogen bonding and crystalline packing .

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